molecular formula C27H32O B089039 4-Benzhydryl-2,6-di-tert-butylphenol CAS No. 13145-54-5

4-Benzhydryl-2,6-di-tert-butylphenol

Cat. No. B089039
CAS RN: 13145-54-5
M. Wt: 372.5 g/mol
InChI Key: ROSVWDGOYHWTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzhydryl-2,6-di-tert-butylphenol, also known as BHT (Butylated Hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent oxidative damage in food products. This compound has also been extensively studied for its potential therapeutic applications due to its antioxidant and anti-inflammatory properties.

Mechanism Of Action

4-Benzhydryl-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation in the body.

Biochemical And Physiological Effects

4-Benzhydryl-2,6-di-tert-butylphenol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the risk of certain types of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has also been shown to reduce oxidative stress and inflammation in the body, which could be beneficial in the treatment of cardiovascular disease and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Benzhydryl-2,6-di-tert-butylphenol in lab experiments is its stability. 4-Benzhydryl-2,6-di-tert-butylphenol is a stable compound that does not easily degrade, which makes it a reliable antioxidant for use in experiments. However, one limitation of using 4-Benzhydryl-2,6-di-tert-butylphenol is its potential toxicity. High doses of 4-Benzhydryl-2,6-di-tert-butylphenol have been shown to cause liver damage in animals, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-Benzhydryl-2,6-di-tert-butylphenol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of these disorders. Another area of interest is its potential use in the treatment of cancer. 4-Benzhydryl-2,6-di-tert-butylphenol has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new cancer treatments.

Synthesis Methods

4-Benzhydryl-2,6-di-tert-butylphenol can be synthesized by reacting 2,6-di-tert-butylphenol with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction yields 4-benzhydryl-2,6-di-tert-butylphenol, which can then be purified by recrystallization.

Scientific Research Applications

4-Benzhydryl-2,6-di-tert-butylphenol has been extensively studied for its potential therapeutic applications. Research has shown that 4-Benzhydryl-2,6-di-tert-butylphenol has antioxidant and anti-inflammatory properties that could be beneficial in the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

13145-54-5

Product Name

4-Benzhydryl-2,6-di-tert-butylphenol

Molecular Formula

C27H32O

Molecular Weight

372.5 g/mol

IUPAC Name

4-benzhydryl-2,6-ditert-butylphenol

InChI

InChI=1S/C27H32O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24,28H,1-6H3

InChI Key

ROSVWDGOYHWTPB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

13145-54-5

synonyms

4-Benzhydryl-2,6-di-tert-butylphenol

Origin of Product

United States

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